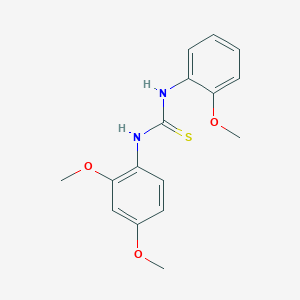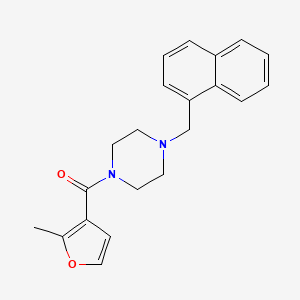
N-2-adamantyl-1-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2-adamantyl-1-piperidinamine, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in 1968 by Eli Lilly and Company and is now used as a medication for the treatment of Alzheimer's disease. Memantine is a highly selective and potent antagonist of NMDA receptors, which are involved in learning and memory processes.
作用机制
N-2-adamantyl-1-piperidinamine acts as a non-competitive antagonist of NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation. By blocking the activity of these receptors, N-2-adamantyl-1-piperidinamine can reduce the excessive stimulation of neurons that occurs in neurological disorders, which can lead to neuronal damage and cell death.
Biochemical and Physiological Effects:
N-2-adamantyl-1-piperidinamine has been shown to have a number of biochemical and physiological effects on the brain. It can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N-2-adamantyl-1-piperidinamine can also reduce the levels of inflammatory cytokines, which are involved in the neuroinflammatory response that occurs in neurological disorders.
实验室实验的优点和局限性
N-2-adamantyl-1-piperidinamine has several advantages as a research tool. It is highly selective and potent, which makes it a useful tool for studying the role of NMDA receptors in learning and memory processes. N-2-adamantyl-1-piperidinamine is also relatively safe and well-tolerated, which makes it a useful tool for studying the effects of NMDA receptor blockade on neuronal function.
However, there are also some limitations to the use of N-2-adamantyl-1-piperidinamine in lab experiments. Its effects on NMDA receptors are non-competitive, which means that it can only partially block their activity. This can make it difficult to study the precise role of NMDA receptors in neuronal function. Additionally, N-2-adamantyl-1-piperidinamine can have off-target effects on other receptors and ion channels, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N-2-adamantyl-1-piperidinamine. One area of interest is the development of new and more selective NMDA receptor antagonists, which could provide more precise tools for studying the role of these receptors in neuronal function. Another area of interest is the investigation of N-2-adamantyl-1-piperidinamine's potential neuroprotective effects in other neurological disorders, such as traumatic brain injury and stroke. Finally, there is ongoing research into the mechanisms of action of N-2-adamantyl-1-piperidinamine, which could lead to the development of new therapeutic strategies for neurological disorders.
合成方法
The synthesis of N-2-adamantyl-1-piperidinamine is a multi-step process that involves the reaction of 1-adamantylamine with chloroacetonitrile to form the intermediate 1-(2-chloroethyl)adamantane. This intermediate is then reacted with piperidine to form the final product, N-2-adamantyl-1-piperidinamine. The synthesis of N-2-adamantyl-1-piperidinamine is a complex process that requires specialized equipment and expertise.
科学研究应用
N-2-adamantyl-1-piperidinamine has been extensively studied for its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to improve cognitive function and reduce neuronal damage in animal models of these diseases. N-2-adamantyl-1-piperidinamine has also been studied for its potential neuroprotective effects in traumatic brain injury and stroke.
属性
IUPAC Name |
N-(2-adamantyl)piperidin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-2-4-17(5-3-1)16-15-13-7-11-6-12(9-13)10-14(15)8-11/h11-16H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDZGLBNEMNAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantyl)piperidin-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate](/img/structure/B5764592.png)
![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-methylphenyl acetate](/img/structure/B5764602.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5764610.png)
![3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5764616.png)
![ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5764618.png)







![2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5764686.png)
![4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5764693.png)